molecular formula C13H19N3O B2562548 N-[(1S,2R)-2-(2-Methylpyrazol-3-yl)cyclohexyl]prop-2-enamide CAS No. 2361638-31-3

N-[(1S,2R)-2-(2-Methylpyrazol-3-yl)cyclohexyl]prop-2-enamide

Cat. No. B2562548
CAS RN: 2361638-31-3
M. Wt: 233.315
InChI Key: RSHNHTXIJCSXIN-MNOVXSKESA-N
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Description

N-[(1S,2R)-2-(2-Methylpyrazol-3-yl)cyclohexyl]prop-2-enamide, also known as JNJ-1661010, is a selective antagonist of the cannabinoid CB1 receptor. The CB1 receptor is a G protein-coupled receptor that is primarily found in the brain and is involved in the regulation of various physiological processes, including appetite, pain, and mood. JNJ-1661010 has been studied extensively in scientific research for its potential therapeutic applications.

Mechanism of Action

N-[(1S,2R)-2-(2-Methylpyrazol-3-yl)cyclohexyl]prop-2-enamide acts as a selective antagonist of the CB1 receptor, blocking the binding of endogenous cannabinoids such as anandamide and 2-arachidonoylglycerol. This results in a decrease in the activity of the CB1 receptor and a reduction in the downstream effects of CB1 receptor activation.
Biochemical and Physiological Effects:
N-[(1S,2R)-2-(2-Methylpyrazol-3-yl)cyclohexyl]prop-2-enamide has been shown to have a variety of biochemical and physiological effects in preclinical studies. It has been shown to reduce food intake and body weight in animal models of obesity, suggesting a potential therapeutic application for the treatment of obesity. It has also been shown to reduce drug-seeking behavior in animal models of addiction, suggesting a potential therapeutic application for the treatment of drug addiction. Additionally, N-[(1S,2R)-2-(2-Methylpyrazol-3-yl)cyclohexyl]prop-2-enamide has been shown to have analgesic effects in animal models of pain.

Advantages and Limitations for Lab Experiments

One advantage of N-[(1S,2R)-2-(2-Methylpyrazol-3-yl)cyclohexyl]prop-2-enamide is its selectivity for the CB1 receptor, which allows for more precise manipulation of the endocannabinoid system in preclinical studies. However, one limitation is that the effects of N-[(1S,2R)-2-(2-Methylpyrazol-3-yl)cyclohexyl]prop-2-enamide may be influenced by individual differences in CB1 receptor expression and activity.

Future Directions

There are several potential future directions for research on N-[(1S,2R)-2-(2-Methylpyrazol-3-yl)cyclohexyl]prop-2-enamide. One area of interest is the potential therapeutic application of N-[(1S,2R)-2-(2-Methylpyrazol-3-yl)cyclohexyl]prop-2-enamide for the treatment of obesity and addiction in humans. Another area of interest is the development of more selective CB1 receptor antagonists that could have fewer off-target effects. Additionally, further research is needed to fully elucidate the biochemical and physiological effects of N-[(1S,2R)-2-(2-Methylpyrazol-3-yl)cyclohexyl]prop-2-enamide and its potential therapeutic applications.

Synthesis Methods

N-[(1S,2R)-2-(2-Methylpyrazol-3-yl)cyclohexyl]prop-2-enamide can be synthesized using a multistep process that involves the condensation of 2-methylpyrazole with cyclohexanone, followed by the addition of propargyl bromide and subsequent reduction of the resulting alkyne using palladium-catalyzed hydrogenation.

Scientific Research Applications

N-[(1S,2R)-2-(2-Methylpyrazol-3-yl)cyclohexyl]prop-2-enamide has been studied in a variety of scientific research applications, including preclinical studies of its potential therapeutic effects on obesity, addiction, and pain. It has also been used as a tool compound to study the role of the CB1 receptor in various physiological processes.

properties

IUPAC Name

N-[(1S,2R)-2-(2-methylpyrazol-3-yl)cyclohexyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O/c1-3-13(17)15-11-7-5-4-6-10(11)12-8-9-14-16(12)2/h3,8-11H,1,4-7H2,2H3,(H,15,17)/t10-,11+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSHNHTXIJCSXIN-MNOVXSKESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2CCCCC2NC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=CC=N1)[C@@H]2CCCC[C@@H]2NC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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